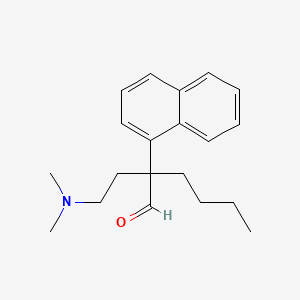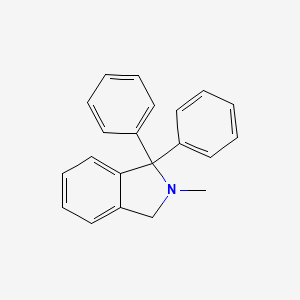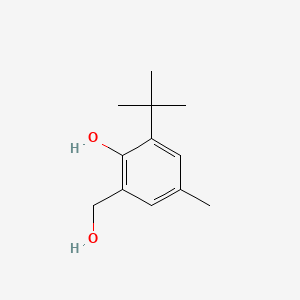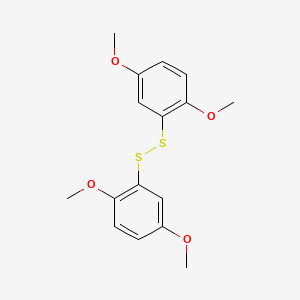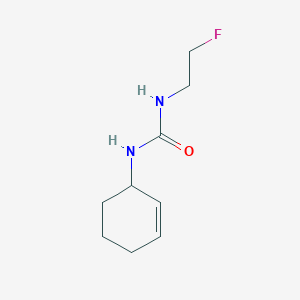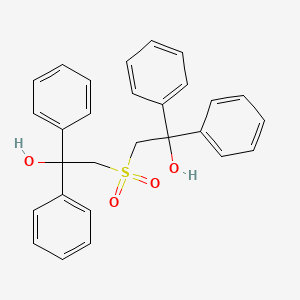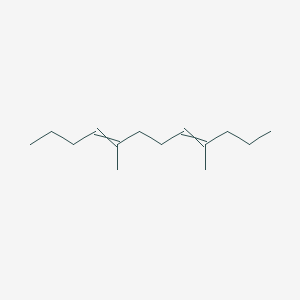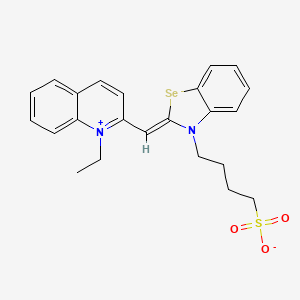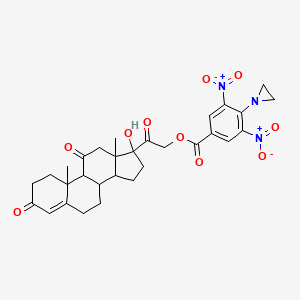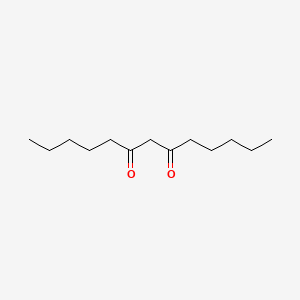
6,8-Tridecanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Tridecanedione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions: 6,8-Tridecanedione can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl phenylacetate with acetone, followed by purification steps to obtain the desired diketone . Another method includes the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide and liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 6,8-Tridecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone groups.
科学的研究の応用
6,8-Tridecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,8-Tridecanedione involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
類似化合物との比較
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
3-Butyl-2,4-Pentanedione: Another diketone with a longer carbon chain, affecting its solubility and reactivity.
5,8-Tridecanedione: A structural isomer with different positioning of the ketone groups, leading to variations in chemical behavior.
Uniqueness: 6,8-Tridecanedione is unique due to its specific carbon chain length and the positioning of the ketone groups
特性
CAS番号 |
32743-88-7 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
tridecane-6,8-dione |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-12(14)11-13(15)10-8-6-4-2/h3-11H2,1-2H3 |
InChIキー |
ONLKWZYYIZMJRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


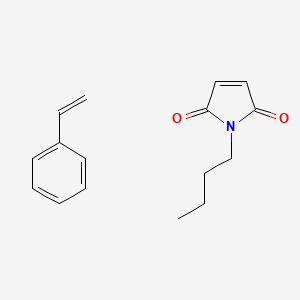
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

